
Suberic acid
Übersicht
Beschreibung
Suberic acid, also known as octanedioic acid, is a dicarboxylic acid with the chemical formula C8H14O4. It is a colorless crystalline solid that is used in various industrial applications, including drug synthesis and plastics manufacture. The name “suberic” is derived from the Latin word “suber,” which means cork .
Wirkmechanismus
Target of Action
Suberic acid, also known as octanedioic acid, is a dicarboxylic acid . It has been found to interact with several targets in the body. One of the primary targets of this compound is the olfactory receptor OR10A3 . This receptor is expressed in human dermal fibroblasts and plays a crucial role in the skin’s response to ultraviolet B (UVB) radiation .
Mode of Action
This compound activates the olfactory receptor OR10A3 . This activation triggers a downstream signaling cascade via the cAMP-Akt pathway . The activation of this pathway stimulates collagen synthesis in UVB-irradiated dermal fibroblasts . This suggests that this compound could potentially be used in anti-aging treatments for the skin .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a metabolic breakdown product derived from oleic acid . In bacteria associated with microalgae, this compound is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source .
Pharmacokinetics
It is known that this compound is a colorless crystalline solid used in drug syntheses and plastics manufacture . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The activation of OR10A3 by this compound leads to an increase in collagen synthesis in UVB-irradiated dermal fibroblasts . This results in the amelioration of UVB-induced decreases in collagen production . Therefore, the molecular and cellular effects of this compound’s action primarily involve the promotion of collagen synthesis and potential protection against skin aging .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the activity and stability of this compound . .
Biochemische Analyse
Biochemical Properties
Suberic acid is a metabolic breakdown product derived from oleic acid It interacts with various biomolecules in the body
Cellular Effects
This compound has been found to promote collagen synthesis in UVB-irradiated dermal fibroblasts . This effect was nullified only by a reduction in OR10A3 expression via specific siRNA . It suggests that this compound can activate OR10A3, influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its activation of OR10A3, which subsequently stimulates collagen synthesis via the downstream cAMP-Akt pathway
Temporal Effects in Laboratory Settings
It is known that this compound, adipate, and ethylmalonate elevations can indicate that additional carnitine and/or vitamin B2 may be needed to assist cells in converting fats into energy efficiently .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation . When beta-oxidation is impaired, fats are metabolized using an alternate pathway called omega-oxidation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Suberic acid can be synthesized through the oxidation of cyclooctene. This method involves mixing tetra-alkylammonium perrhenate and alkyl-imidazolium disulfate ionic liquid to form a composite phase transfer catalyst. The catalytic oxidation reaction is then carried out to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of cyclooctene using similar catalytic processes. The use of ionic liquids as catalysts helps in achieving higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Suberic acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: It can be reduced to produce octanediol.
Substitution: this compound can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Octanediol.
Substitution: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
Suberic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: this compound is used in the study of metabolic pathways and as a standard in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Suberic acid is similar to other dicarboxylic acids such as azelaic acid and sebacic acid. it has unique properties that make it distinct:
Azelaic Acid: Azelaic acid has a shorter carbon chain (C9) compared to this compound (C8).
Sebacic Acid: Sebacic acid has a longer carbon chain (C10) and is used in the production of nylon and other polymers.
List of Similar Compounds
- Azelaic acid
- Sebacic acid
- Adipic acid
- Pimelic acid
This compound’s unique chain length and functional properties make it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
octanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021644 | |
| Record name | Octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
| Record name | Octanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Suberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
345.50 °C. @ 760.00 mm Hg | |
| Record name | Suberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
11.9 mg/mL | |
| Record name | Suberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-48-6, 68937-72-4 | |
| Record name | Suberic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suberic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxylic acids, di-, C4-11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanedioic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanedioic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Suberic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carboxylic acids, di-, C4-11 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUBERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U7Y4M9C1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Suberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 °C | |
| Record name | Suberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does suberic acid influence collagen synthesis in human dermal fibroblasts?
A: Research suggests that this compound interacts with the olfactory receptor OR10A3 found in human dermal fibroblasts. [] This interaction activates the cAMP-Akt pathway, ultimately promoting collagen synthesis, particularly in cells exposed to UVB radiation. [, ]
Q2: Can this compound mitigate UVB-induced skin damage?
A: Studies using hairless mice models indicate that dietary this compound can protect against UVB-induced skin photoaging. [] This protection manifests as reduced skin dryness, wrinkle formation, and epidermal thickness. [] Mechanistically, this compound appears to attenuate the expression of matrix metalloproteinase (MMP) genes while promoting collagen and hyaluronic acid synthase gene expression. []
Q3: What is the molecular formula and weight of this compound?
A: this compound, an eight-carbon dicarboxylic acid, has the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol. [, , ]
Q4: How does this compound behave as a crosslinker for natural polymers?
A: this compound can act as a crosslinker for natural polymers like chitosan and collagen. [] Studies indicate that the interaction primarily involves non-covalent forces. [] This crosslinking enhances the polymers' mechanical and thermal properties, making them potentially suitable for biomedical applications. []
Q5: Is this compound involved in any specific metabolic pathways?
A: Research suggests that the peroxisomal L-bifunctional enzyme (Ehhadh) is crucial for producing medium-chain dicarboxylic acids, including this compound. [] Ehhadh knockout mice exhibit a marked decrease in adipic and this compound production, particularly during fasting, highlighting the enzyme's role in their biosynthesis. []
Q6: Have there been any computational studies on this compound?
A: Yes, molecular dynamics (MD) simulations have been used to investigate the solvation structure and conformational dynamics of this compound in various solvents. [] Results indicate that in water, this compound displays a preference for helical conformations, with its hydrophobic hydrocarbon chain curling up to minimize interaction with water molecules. []
Q7: How does the structure of this compound influence its ability to form cocrystals?
A: Studies examining cocrystallization of this compound with various compounds, like isonicotinamide, highlight the importance of the acid's chain length and conformation. [, ] The even-numbered carbon chain of this compound influences its packing arrangement within the crystal lattice, impacting melting point and other physicochemical properties. [, ]
Q8: Are there any specific formulation challenges associated with this compound?
A: One study focusing on the development of the histone deacetylase inhibitor SHP-141, a this compound derivative, highlights the compound's sensitivity to self-condensation. [] To circumvent this issue, researchers developed a stabilized recrystallization process using acetonitrile with citric acid and water. []
Q9: What is known about the toxicity of this compound?
A9: While this compound is generally considered safe for use in various applications, limited data exists on its potential toxicity and long-term effects. Further research is necessary to comprehensively assess its safety profile.
Q10: Has the environmental impact of this compound been studied?
A10: Currently, research on the ecotoxicological effects of this compound is limited. Investigating its biodegradability and potential for accumulation in the environment is crucial for responsible use and disposal.
Q11: What analytical techniques are commonly used to study this compound?
A: Several analytical techniques are employed to characterize and quantify this compound. Common methods include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR). [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




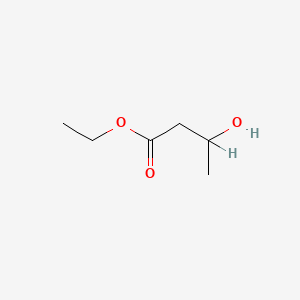
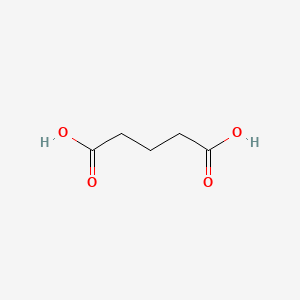
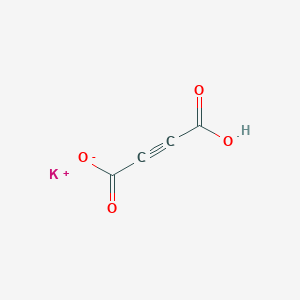
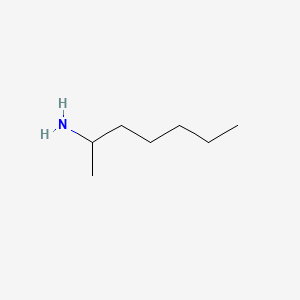

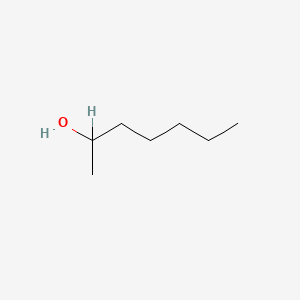
![2-[(1,3-dioxoinden-2-ylidene)methylamino]-5-methylbenzoic acid](/img/structure/B7766595.png)

![2-[(1-bromonaphthalen-2-yl)oxy]-N-hydroxyethanimidamide](/img/structure/B7766610.png)

